BenchChemオンラインストアへようこそ!

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry Scaffold Design Conformational Analysis

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1779396-21-2, molecular formula C12H21NO4, MW 243.30) belongs to the 5-oxa-2-azaspiro[3.5]nonane family—a class of saturated spirocyclic building blocks characterized by a Boc-protected azetidine ring spiro-fused to a 6-membered tetrahydropyran (THP) ring bearing a secondary hydroxyl group at the 8-position. The spiro[3.5] architecture imposes pronounced conformational rigidity while the Fsp³ value of 0.916 (among the highest for building blocks in this class) confers enhanced three-dimensional character associated with improved clinical developability profiles.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1779396-21-2
Cat. No. B1381934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
CAS1779396-21-2
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3
InChIKeyMARFMSGANKPOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1779396-21-2): Sourcing Guide for a Fsp³-Rich Spirocyclic Building Block


tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1779396-21-2, molecular formula C12H21NO4, MW 243.30) belongs to the 5-oxa-2-azaspiro[3.5]nonane family—a class of saturated spirocyclic building blocks characterized by a Boc-protected azetidine ring spiro-fused to a 6-membered tetrahydropyran (THP) ring bearing a secondary hydroxyl group at the 8-position [1]. The spiro[3.5] architecture imposes pronounced conformational rigidity while the Fsp³ value of 0.916 (among the highest for building blocks in this class) confers enhanced three-dimensional character associated with improved clinical developability profiles [2][3]. The compound is a racemic mixture containing one stereogenic center at C8; both (R)- and (S)-configured enantiomers are separately available (CAS 2306245-16-7 and 2306248-79-1, respectively), enabling chiral diversification strategies .

Why Generic Substitution Fails for tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Structural Determinants of Scaffold Selection


Within the 5-oxa-2-azaspiro family, seemingly minor structural variations—ring size ([3.4] vs. [3.5]), oxygen position (5-oxa vs. 7-oxa), heteroatom sequence (5-oxa-2-aza vs. 2-oxa-5-aza), and stereochemistry at C8—produce fundamentally different molecular topologies that cannot be interchanged without altering exit vector geometry, hydrogen-bonding patterns, and conformational preferences [1][2]. The [3.5] system delivers a tetrahydropyran oxygen ring with distinct puckering and spatial occupancy compared to the tetrahydrofuran ring of the [3.4] analog (CAS 1453315-99-5), while the 5-oxa positional isomer positions the oxygen atom adjacent to the spiro junction—a feature that cannot be replicated by the 7-oxa regioisomer [3]. Furthermore, the C8 hydroxyl group is not merely a solubilizing handle; it creates a stereogenic center critical for chiral resolution and asymmetric diversification, distinguishing this compound from non-hydroxylated parent scaffolds such as 5-oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6) [4]. These differences are translated quantitatively in the evidence below.

Quantitative Differentiation Evidence: tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate vs. Structural Analogs


Ring Architecture: [3.5] Tetrahydropyran vs. [3.4] Tetrahydrofuran — Impact on Molecular Weight, Conformation, and Spatial Occupancy

The target compound features a spiro[3.5] architecture in which the oxygen-containing ring is a 6-membered tetrahydropyran (THP), whereas the closest commercial analog, tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-99-5), features a 5-membered tetrahydrofuran (THF) ring . The target compound has a molecular weight of 243.30 Da (C12H21NO4) compared to 229.27 Da (C11H19NO4) for the [3.4] analog—a difference of +14.03 Da attributable to the additional methylene unit in the THP ring [1]. The THP ring adopts chair conformations with distinct puckering modes, generating exit vector trajectories that diverge from those of the THF envelope conformations in the [3.4] system [2]. Additionally, the target compound exhibits an Fsp³ of 0.916 vs. 0.857 for the [3.4] oxalate form (CAS 1523618-29-2), representing a +0.059 absolute increase and a ~6.9% relative improvement in carbon saturation, a parameter positively correlated with aqueous solubility and reduced off-target promiscuity in discovery-stage compounds [3].

Medicinal Chemistry Scaffold Design Conformational Analysis

Regioisomeric Differentiation: 5-Oxa-2-aza vs. 7-Oxa-2-aza and 2-Oxa-5-aza Positioning — Hydrogen Bond Acceptor Geometry and Scaffold Validation

The position of the ring oxygen atom within the spirocyclic architecture critically determines the spatial presentation of hydrogen bond acceptor (HBA) functionality. In the target compound's 5-oxa-2-azaspiro[3.5]nonane scaffold, the oxygen is positioned directly adjacent to the spiro junction within the 6-membered ring, yielding a polar surface area (PSA) of 59 Ų and 3 HBA atoms (2 oxygen atoms + 1 nitrogen) [1]. By contrast, the 7-oxa-2-azaspiro[3.5]nonane scaffold (CAS 194157-10-3) positions the oxygen distal to the spiro junction, while the 2-oxa-5-azaspiro[3.5]nonane scaffold (CAS 1046153-04-1) reverses the heteroatom sequence entirely, with the oxygen in the azetidine-sized ring rather than the larger ring, producing a fundamentally different HBA vector orientation [2]. The 5-oxa-2-azaspiro[3.5]nonane scaffold has been computationally characterized with a LogP range of ~1.5–2.5 and aqueous solubility >50 μg/mL, positioning it favorably within drug-like physicochemical space [3]. The 7-oxa variant has been specifically validated as a bioisostere of pipecolic acid, with multigram-scalable synthesis and functional group diversification described [4]. These regioisomers are not interchangeable: each presents a unique pharmacophoric pattern that can only be matched by the scaffold with the correct oxygen placement.

Bioisosteric Replacement Structure-Based Design Physicochemical Profiling

Physicochemical Profile: LogP 0.17 and PSA 59 Ų — Positioning Within CNS-Accessible and Oral Drug-Like Chemical Space

The target compound demonstrates a measured/simulated LogP of 0.17 and a topological polar surface area (PSA) of 59 Ų [1]. Placed in the context of widely accepted CNS drug design guidelines, the PSA of 59 Ų falls well below the 90 Ų threshold empirically associated with favorable blood-brain barrier penetration, while the low LogP of 0.17 aligns with the recommendation for CNS candidates to maintain LogP < 5 (ideally 1–3) to avoid excessive lipophilicity-driven toxicity [2][3]. Comparatively, the parent 5-oxa-2-azaspiro[3.5]nonane scaffold (CAS 138387-19-6) has a PSA of only 21.3 Ų and an XLogP3 of 0.2, indicating that the addition of the Boc protecting group and C8 hydroxyl contributes +37.7 Ų to PSA and maintains lipophilicity within a narrow range, effectively tuning the scaffold toward CNS drug-like space [4]. The hydrochloride salt form of the parent scaffold (CAS 1330765-15-5) has a LogP of 1.66, demonstrating how the salt form shifts lipophilicity substantially . The combination of high Fsp³ (0.916) with balanced LogP/PSA distinguishes this compound from flatter, more aromatic building blocks that may suffer from solubility and promiscuity liabilities.

ADME/PK Optimization CNS Drug Design Physicochemical Property Guidelines

Stereochemical Handle at C8: Racemic vs. Enantiopure Forms — Enabling Chiral Diversification in Asymmetric Synthesis

The C8 secondary hydroxyl group creates a stereogenic center that renders this building block chiral. The racemic mixture (CAS 1779396-21-2) is commercially available from multiple suppliers with typical purities of 95–98% [1]. Critically, both enantiopure forms — tert-butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306245-16-7) and tert-butyl (S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306248-79-1) — are separately available, enabling direct procurement of defined stereochemistry without requiring in-house chiral resolution . This contrasts with the non-hydroxylated parent scaffold 5-oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6), which is achiral and offers no stereochemical diversification point [2]. The commercial availability of both enantiomers is significant: biocatalytic transaminase approaches have been developed for spirocyclic diamine building blocks in muscarinic M4 agonist programs, demonstrating the value of chirally defined spirocyclic intermediates in CNS drug discovery [3]. The C8 hydroxyl also provides a synthetic handle for further functionalization (e.g., oxidation to ketone, Mitsunobu inversion, esterification), enabling late-stage diversification strategies not available with the unsubstituted scaffold.

Chiral Synthesis Enantioselective Chemistry Stereochemical SAR

Scalable Synthetic Route: Four-Step Patent Method Addressing Prior Lack of Industrial Synthesis

Prior to the disclosure of Chinese Patent CN201710066748 (2017), no industrial-scale synthetic method had been reported for tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate [1]. The patent describes a four-step sequence: (1) n-BuLi-mediated addition of compound 1 to 3-methyl-3-buten-1-ol to yield compound 2; (2) n-BuLi-mediated cyclization to form the spirocyclic compound 3; (3) ozonolysis to yield carbonyl compound 4; and (4) NaBH₄ reduction to afford the final product 5 [2]. Key process parameters include the use of TMEDA to enhance basicity in step 1 (THF solvent), methanol as the preferred solvent for the ozonolysis step to shorten reaction time, and room-temperature reduction in methanol for step 4 (1 hour) [3]. In contrast, the parent 5-oxa-2-azaspiro[3.5]nonane scaffold is synthesized via a different four-step route disclosed in CN113214290A (2021), employing acylation of 3-((benzylamino)methyl)oxetane-3-ol as the key step [4]. The availability of a dedicated, industrially oriented synthetic route reduces supply risk for procurement programs that require gram-to-kilogram quantities and provides a pathway for cost-of-goods optimization that is not available for scaffolds lacking published scalable syntheses.

Process Chemistry Scale-Up Synthesis Supply Chain Reliability

Optimal Deployment Scenarios for tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization Requiring Sp³-Rich, Low-LogP Spirocyclic Scaffolds

For CNS drug discovery programs operating under strict physicochemical constraints (PSA < 90 Ų, LogP 1–3), the target compound provides a pre-optimized starting point with LogP 0.17 and PSA 59 Ų [1]. The Fsp³ of 0.916 is among the highest for commercially available spirocyclic building blocks, directly supporting the 'escape from flatland' design paradigm that correlates increased carbon saturation with improved clinical success rates [2]. The tetrahydropyran ring offers a metabolically more robust oxygen heterocycle compared to the tetrahydrofuran of [3.4] analogs, while the Boc protecting group enables orthogonal deprotection in multi-step sequences. Programs targeting muscarinic M1/M4 receptors, where spirocyclic scaffolds have demonstrated clinical validation via Heptares/Nxera and Novartis programs, represent a particularly well-aligned application space [3].

Chiral Probe and Asymmetric Catalyst Development Using Enantiopure (R)- or (S)-Forms

The commercial availability of both enantiopure forms — (R)-enantiomer (CAS 2306245-16-7) and (S)-enantiomer (CAS 2306248-79-1) — enables their direct use as chiral building blocks or ligands for asymmetric synthesis without requiring in-house resolution . The defined stereochemistry at C8 can be leveraged for diastereoselective transformations where the spirocyclic framework provides conformational rigidity that enhances stereochemical outcomes. This is particularly relevant for programs employing biocatalytic approaches, where chirally pure spirocyclic intermediates have been demonstrated as key building blocks for selective muscarinic receptor agonists [4].

Bioisosteric Replacement of Morpholine and Piperidine Motifs in Kinase and GPCR Programs

The 5-oxa-2-azaspiro[3.5]nonane scaffold has been recognized as a conformationally constrained bioisostere for common saturated heterocycles such as morpholine and piperidine [5]. The spirocyclic architecture constrains the basic nitrogen within the azetidine ring, altering both pKa and spatial presentation relative to monocyclic amines, which can translate into improved subtype selectivity in kinase and GPCR programs. The C8 hydroxyl provides an additional hydrogen bonding or derivatization handle not present in simpler spirocyclic scaffolds, enabling more nuanced SAR exploration. The documented scalability of the synthetic route (four steps, commodity reagents) supports progression from hit-to-lead through preclinical development [6].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 243.30 Da and 17 heavy atoms, the target compound resides within the optimal fragment size range (MW < 300, heavy atom count < 22) for FBDD campaigns [1]. The Boc-protected amine and the C8 hydroxyl provide two orthogonal functionalization points for library synthesis, enabling both amine deprotection/functionalization and hydroxyl derivatization in a programmable sequence. The spirocyclic core introduces three-dimensionality that is underrepresented in typical commercial fragment collections, and the LogP of 0.17 ensures adequate aqueous solubility for biophysical screening conditions such as SPR, NMR, and X-ray crystallography. For DEL synthesis, the dual functional handles enable both on-DNA and off-DNA diversification strategies [2].

Quote Request

Request a Quote for tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.